Phellandral

説明

Historical Context and Significance of Monoterpenoid Aldehydes in Natural Product Chemistry

Monoterpenoid aldehydes are a diverse group of naturally occurring organic compounds, characterized by their C10 isoprenoid structure and the presence of an aldehyde functional group nih.gov. These compounds are frequently found as constituents of plant essential oils (EOs), which plants produce primarily as defense mechanisms against herbivores, pathogens, and environmental stressors nih.govunn.edu.ng. The significance of monoterpenoid aldehydes in natural product chemistry is multifaceted, contributing to plant defense, attracting pollinators, and serving as signaling molecules unn.edu.ng. Historically, essential oils rich in these compounds have been utilized in traditional medicine, perfumery, and the food industry due to their distinct aromas and perceived therapeutic properties nih.govnih.govontosight.aismolecule.com.

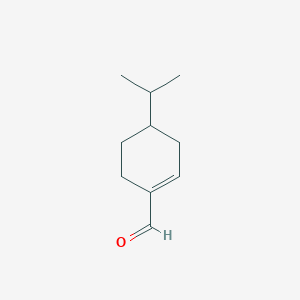

Phellandral, chemically identified as 4-Isopropylcyclohex-1-ene-1-carbaldehyde, is a specific example of a cyclic monoterpenoid aldehyde belonging to the menthane monoterpenoid subclass foodb.ca. Its name is derived from the Phellandrium genus, and it has been identified in the essential oils of various plant species, including several Eucalyptus species, Zanthoxylum rhetsa seeds, and Mentha piperita ontosight.aismolecule.com. The presence of this compound in these EOs links it to the historical and ongoing use of these plant extracts for their aromatic and potential biological benefits.

Current Research Paradigms and Unaddressed Inquiries Concerning this compound

Contemporary research into this compound is largely driven by its potential biological activities and its utility in various scientific and industrial sectors. Current research paradigms focus on elucidating its multifaceted bioactivities, including its reported antimicrobial, anti-inflammatory, and antioxidant properties ontosight.aismolecule.comontosight.ai. These findings suggest potential applications in the development of novel therapeutic agents, particularly for combating microbial infections and modulating inflammatory responses ontosight.aiontosight.ai. Beyond its biological implications, this compound also serves as a valuable starting material in organic synthesis and is recognized for its distinctive aroma, making it relevant to the fragrance and flavor industries smolecule.com.

Methodological Frameworks for Investigating this compound's Biological and Chemical Attributes

The comprehensive investigation of this compound's properties relies on a suite of sophisticated analytical and biological methodologies, central to the interdisciplinary nature of chemical biology illinois.edunih.govbenthamscience.comanu.edu.au.

Chemical Characterization: The identification, structural elucidation, and quantification of this compound are typically achieved through advanced analytical techniques. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for separating and identifying volatile components in essential oils, including this compound nih.gov. High-Performance Liquid Chromatography (HPLC) is also employed for its analysis eeer.org. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming its chemical structure and purity kemet.co.ukjhuapl.edu. Databases like PubChem and chemical repositories provide essential data for characterizing compounds like this compound ontosight.ainih.gov.

Biological Investigation: Assessing this compound's biological attributes involves various in vitro bioassays. These assays are designed to measure specific activities, such as antimicrobial efficacy against various bacterial and fungal strains, or its capacity to modulate inflammatory pathways eeer.orgfrontiersin.org. Techniques may include measuring the inhibition of microbial growth, enzyme activity assays, or assays that detect cellular responses related to inflammation or oxidative stress eeer.orgfrontiersin.org. The study of this compound often integrates chemical analysis with biological screening to establish structure-activity relationships and understand its impact on biological systems eeer.orgfrontiersin.org.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-Isopropylcyclohex-1-ene-1-carbaldehyde | |

| Chemical Formula | C₁₀H₁₆O | ontosight.aismolecule.com |

| Molecular Weight | ~152.23 g/mol | smolecule.com |

| CAS Number | 21391-98-0 | smolecule.comfoodb.canih.gov |

| Chemical Class | Cyclic monoterpenoid aldehyde (Menthane) | foodb.ca |

| Physical State | Colorless liquid | ontosight.ai |

| Odor | Strong, pungent | ontosight.ai |

Table 2: Natural Occurrence of this compound

| Plant Source | Notes | Source(s) |

| Eucalyptus species | e.g., E. camaldulensis, Tunisian Eucalyptus spp. | smolecule.com |

| Zanthoxylum rhetsa | Seeds | |

| Mentha piperita | Peppermint | |

| Phellandrium genus | Derives its name from this genus | ontosight.ai |

| Zanthoxylum schinifolium | nih.gov |

Table 3: Reported Biological Activities of this compound

| Activity Type | General Findings | Source(s) |

| Antimicrobial | Exhibits antibacterial and antifungal properties; shown to inhibit specific fungal enzymes. May play a role in the antimicrobial activity of essential oils. | ontosight.aismolecule.comontosight.ai |

| Anti-inflammatory | May modulate inflammatory responses by interacting with signaling pathways involved in inflammation. | ontosight.aiontosight.ai |

| Antioxidant | Possesses the ability to scavenge free radicals, contributing to cellular health benefits. | ontosight.aiontosight.ai |

| Plant Defense | Contributes to enhancing plant defense responses against pathogens by influencing cellular processes and gene expression related to defense mechanisms. | smolecule.com |

| Insecticidal | Research suggests potential insecticidal activity against certain insects. | smolecule.com |

Compound Names Mentioned:

this compound

Citral

Geranial

Neral

Linalool

Geraniol

Limonene

Pinene

Eucalyptol

Cryptone

Pulegone

Menthone

Sabinene

Thymol

o-Cymene

Perillaldehyde

cis-3-Hexenal

Benzaldehyde

Acetaldehyde

Formaldehyde

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-propan-2-ylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVLWICMAHGAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871323 | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21391-98-0 | |

| Record name | Phellandral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellandral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021391980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHELLANDRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55U5SW7ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biogeochemical Occurrence and Biosynthetic Pathway Elucidation of Phellandral

In Vitro Reconstitution of Phellandral Biosynthetic Routes

Direct biochemical in vitro reconstitution studies specifically detailing the step-by-step enzymatic assembly of this compound from its precursors using isolated enzymes and cofactors are not extensively documented in the readily available scientific literature. While the general biosynthetic pathway involving terpene synthases acting on geranyl pyrophosphate is established evitachem.comsmolecule.com, the precise isolation and characterization of enzymes responsible for the specific cyclization and subsequent functionalization leading to this compound, and their successful reconstitution in a cell-free system, have not been a primary focus of published research.

However, laboratory-based approaches to producing this compound can be considered as a form of "reconstitution" of its formation. Chemical synthesis methods have been developed that mimic aspects of its natural production or utilize related compounds. One significant method involves the chemical oxidation of α-phellandrene. This process typically employs oxidizing agents such as selenium dioxide (SeO₂) or ozonolysis under controlled laboratory conditions to convert the monoterpene into the aldehyde, this compound . These chemical synthesis routes, while not strictly biochemical pathway reconstitutions, represent controlled laboratory efforts to generate this compound from a naturally occurring precursor.

Chemoenzymatic and Total Synthesis Approaches to this compound

The synthesis of this compound can be approached through both natural biosynthetic pathways and chemical synthesis routes. While direct chemoenzymatic synthesis of this compound itself is not extensively detailed, the principles of chiral synthesis and the use of natural precursors are relevant.

Development of Novel Precursor Derivatization Strategies

The derivatization of this compound or its precursors is a key aspect of its synthetic chemistry. These strategies aim to modify the molecule or its synthetic intermediates to access new compounds or improve synthetic efficiency.

Conversion to Esters: this compound can be converted into derivatives such as tert-butyl phellandrate through esterification of its corresponding carboxylic acid, phellandric acid nih.govmasterorganicchemistry.com. This represents a derivatization strategy of a related compound.

Oxidative Pathways: The synthesis of this compound itself can involve oxidative pathways from α-phellandrene using oxidizing agents like selenium dioxide (SeO₂) or ozonolysis . These methods represent precursor transformations that lead to this compound.

Oxidation and Reduction Chemistry of this compound

This compound, with its aldehyde functional group and alkene moiety, undergoes various oxidation and reduction reactions, yielding different classes of compounds.

Formation of Phellandric Acid and Related Oxidative Products

The aldehyde group of this compound is susceptible to oxidation, readily converting to the corresponding carboxylic acid.

Oxidation to Phellandric Acid: this compound can be oxidized to Phellandric Acid using various oxidizing agents. Strong oxidizers such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective in this transformation nih.govresearchgate.netmurdoch.edu.au. Milder oxidants like Tollens' reagent also facilitate this conversion researchgate.net. Selenium dioxide (SeO₂) and pyridinium (B92312) chlorochromate (PCC) are also noted in synthetic contexts related to this compound sioc-journal.cn. Over-oxidation to carboxylic acids can be a side reaction in some synthetic routes nih.gov.

| Oxidizing Agent | Product(s) | Notes |

| KMnO₄, CrO₃ | Phellandric Acid | Strong oxidizing agents, leading to carboxylic acid formation. |

| SeO₂ | This compound | Used in synthesis from α-phellandrene. |

| PCC | This compound | Used for oxidation of precursor alcohols to this compound. |

| Tollens' Reagent | Phellandric Acid | Mild oxidation of the aldehyde group. |

Stereocontrolled Reduction to Phellandrol and Other Alcohol Derivatives

The reduction of this compound's aldehyde group leads to the formation of Phellandrol, a corresponding alcohol. Stereocontrolled reduction methods aim to produce specific stereoisomers of Phellandrol.

Reduction to Phellandrol: Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) readily reduce the aldehyde group of this compound to the primary alcohol, Phellandrol nih.govresearchgate.netmurdoch.edu.au.

Stereoselective Reduction: While specific stereoselective reductions of this compound to particular Phellandrol enantiomers are not detailed in the provided search results, general methods for stereoselective ketone and aldehyde reductions are known. These include the use of chiral reducing agents (e.g., modified borohydrides, BINAL-H, Alpine-Borane) or catalytic asymmetric hydrogenation and transfer hydrogenation employing chiral transition metal complexes researchgate.netwikipedia.orguwindsor.ca. The application of these methods to this compound would aim to control the stereochemistry at the newly formed alcohol center.

| Reducing Agent | Product(s) | Notes |

| NaBH₄ | Phellandrol | Mild reducing agent, commonly used for aldehydes and ketones. |

| LiAlH₄ | Phellandrol | Stronger reducing agent, capable of reducing a wider range of functional groups. |

| Modified Borohydrides | Chiral Phellandrol | Stoichiometric chiral reducing agents can provide high enantioselectivity. |

| Chiral Catalysts (e.g., Ru-BINAP) | Chiral Phellandrol | Catalytic asymmetric hydrogenation or transfer hydrogenation offers stereocontrol using substoichiometric amounts of chiral material. |

Nucleophilic and Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is a versatile site for various chemical reactions, participating in both nucleophilic and electrophilic transformations.

This compound, a cyclic monoterpenoid aldehyde, is a compound of interest in various scientific fields, including organic synthesis and the development of novel molecular structures. Its chemical structure, featuring an aldehyde group and a cyclohexene (B86901) ring with an isopropyl substituent, lends itself to a range of chemical transformations. This article focuses on the synthetic strategies and chemical modifications of this compound and its analogues, specifically exploring derivatization for structural modification and the synthesis of this compound-based conjugates and hybrid molecules.

Synthetic Strategies and Chemical Transformations of Phellandral and Its Analogues

Derivatization for Structural Modification and Functional Group Interconversion

The aldehyde moiety of this compound is a versatile handle for various chemical modifications, allowing for the synthesis of diverse derivatives and analogues. These transformations are crucial for exploring structure-activity relationships and creating novel compounds with tailored properties.

This compound can undergo several fundamental chemical reactions that lead to structural modifications and functional group interconversions:

Oxidation: this compound can be oxidized to phellandric acid using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide evitachem.comsmolecule.com. This transformation converts the aldehyde group into a carboxylic acid.

Reduction: Reduction of this compound yields phellandrol, an alcohol derivative. Common reducing agents employed for this conversion include sodium borohydride (B1222165) or lithium aluminum hydride evitachem.comsmolecule.com. This process converts the aldehyde to a primary alcohol.

Substitution Reactions: The aldehyde group is susceptible to nucleophilic substitution reactions. Depending on the nucleophile used, various functional groups can be introduced, leading to a range of derivatives evitachem.comsmolecule.com. For instance, reactions with Grignard reagents or organolithium compounds can extend the carbon chain or introduce new functionalities.

Other Transformations: this compound's α,β-unsaturated aldehyde structure suggests potential for conjugate addition reactions. For example, in studies involving related compounds like perillaldehyde, conjugate addition of nucleophiles to the α,β-unsaturated ester derivatives has been utilized to synthesize chiral β-amino acid derivatives beilstein-journals.orgresearchgate.net. While direct conjugate addition to this compound itself is less documented in the provided search results, the principle applies to its derivatives.

Table 1: Common Chemical Transformations of this compound

| Reaction Type | Reagents | Product Type | Description |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid | Converts the aldehyde group (-CHO) to a carboxylic acid group (-COOH). |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol | Converts the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH). |

| Nucleophilic Addition | Grignard reagents, Organolithium compounds | Various Products | Addition to the carbonyl carbon, leading to new C-C bonds and modified functional groups (e.g., alcohols). |

| Nucleophilic Substitution | Various nucleophiles | Substituted Aldehydes | Replacement of the aldehyde oxygen or other leaving groups with nucleophilic species. |

The development of this compound-based conjugates and hybrid molecules involves covalently linking this compound or its derivatives to other molecular entities. This strategy aims to combine the properties of this compound with those of the linked molecule, potentially leading to enhanced or novel biological activities.

Conjugation Strategies: While specific examples of this compound being directly conjugated to other molecules are not extensively detailed in the provided search snippets, the general principles of creating hybrid molecules are evident. Hybrid molecules are often synthesized by covalently linking two or more structural domains with different biological functions researchgate.netnih.govmdpi.commdpi.commdpi.comnih.gov. Common methods for creating such conjugates include "click" chemistry, which utilizes cycloaddition reactions to form stable linkages, often through triazole spacers mdpi.com. Other approaches involve linking pharmacophores via various functional groups, such as carbamoyloxy bridges or other stable linkers mdpi.com.

Potential Applications: The rationale behind synthesizing this compound-based conjugates or hybrids would be to leverage this compound's known biological activities, such as antimicrobial and anti-inflammatory properties evitachem.comsmolecule.com, and combine them with other bioactive scaffolds. For instance, coumarin (B35378) derivatives have been hybridized with other pharmacophores to enhance anticancer and anti-inflammatory activities researchgate.netmdpi.com. Similarly, piperazine-based conjugates have been explored for antimycobacterial activity mdpi.com. By incorporating this compound into such hybrid structures, researchers could potentially develop novel agents with synergistic effects or improved pharmacokinetic profiles.

Synthesis of Derivatives for Conjugation: The derivatization pathways described in section 3.3.1 are critical precursors for conjugation. For example, if this compound is to be linked via its alcohol derivative (phellandrol), the reduction step is the first stage. If the linkage is to occur through a modified carboxylic acid (phellandric acid), oxidation precedes conjugation. The aldehyde group itself can also be utilized in reactions like Schiff base formation or reductive amination to create linkages. Research on related monoterpenes, such as perillaldehyde, has demonstrated its conversion to phellandric acid derivatives, which were then used in conjugate addition reactions to form β-amino acid derivatives beilstein-journals.orgresearchgate.net. This indicates that this compound derivatives can serve as building blocks for more complex molecular architectures.

Table 2: Strategies for Synthesizing this compound-Based Conjugates and Hybrid Molecules

| Strategy Type | Linking Chemistry/Methodology | Potential Pharmacophores/Scaffolds (Examples) | Rationale |

| Functional Group Derivatization | Oxidation, Reduction, etc. | Phellandric acid, Phellandrol | Prepares this compound for subsequent conjugation via modified functional groups. |

| Covalent Linkage | "Click" Chemistry (e.g., azide-alkyne cycloaddition) | Triazole spacers, other bioactive moieties | Creates stable conjugates with potentially enhanced or dual biological activities. |

| Amide/Ester Formation | Condensation reactions | Peptides, polymers, other organic molecules | Links this compound derivatives to diverse molecular structures. |

| Reductive Amination | Aldehyde + Amine | Amines, amino acids, peptides | Forms stable C-N bonds, creating new hybrid structures. |

The exploration of this compound's chemical reactivity through derivatization and its incorporation into hybrid molecular designs represents a significant avenue for discovering new compounds with potential applications in various scientific and industrial sectors.### 3.

This compound, a cyclic monoterpenoid aldehyde, is a compound of interest in various scientific fields, including organic synthesis and the development of novel molecular structures. Its chemical structure, featuring an aldehyde group and a cyclohexene (B86901) ring with an isopropyl substituent, lends itself to a range of chemical transformations. This article focuses on the synthetic strategies and chemical modifications of this compound and its analogues, specifically exploring derivatization for structural modification and the synthesis of this compound-based conjugates and hybrid molecules.

This compound (4-propan-2-ylcyclohexene-1-carbaldehyde) can be synthesized through both biosynthetic pathways, involving terpene synthases, and chemical synthesis routes evitachem.com. Industrially, it is often isolated from the essential oils of plants like Eucalyptus through steam and fractional distillation evitachem.comsmolecule.com. Its chemical reactivity is primarily dictated by the aldehyde functional group and the presence of double bonds within its monoterpene structure evitachem.comsmolecule.com.

Derivatization for Structural Modification and Functional Group Interconversion

The aldehyde moiety of this compound is a versatile handle for various chemical modifications, allowing for the synthesis of diverse derivatives and analogues. These transformations are crucial for exploring structure-activity relationships and creating novel compounds with tailored properties.

This compound can undergo several fundamental chemical reactions that lead to structural modifications and functional group interconversions:

Oxidation: this compound can be oxidized to phellandric acid using strong oxidizing agents such as potassium permanganate or chromium trioxide evitachem.comsmolecule.com. This transformation converts the aldehyde group into a carboxylic acid.

Reduction: Reduction of this compound yields phellandrol, an alcohol derivative. Common reducing agents employed for this conversion include sodium borohydride or lithium aluminum hydride evitachem.comsmolecule.com. This process converts the aldehyde to a primary alcohol.

Substitution Reactions: The aldehyde group is susceptible to nucleophilic substitution reactions. Depending on the nucleophile used, various functional groups can be introduced, leading to a range of derivatives evitachem.comsmolecule.com. For instance, reactions with Grignard reagents or organolithium compounds can extend the carbon chain or introduce new functionalities.

Other Transformations: this compound's α,β-unsaturated aldehyde structure suggests potential for conjugate addition reactions. For example, in studies involving related compounds like perillaldehyde, conjugate addition of nucleophiles to the α,β-unsaturated ester derivatives has been utilized to synthesize chiral β-amino acid derivatives beilstein-journals.orgresearchgate.net. While direct conjugate addition to this compound itself is less documented in the provided search results, the principle applies to its derivatives.

Table 1: Common Chemical Transformations of this compound

| Reaction Type | Reagents | Product Type | Description |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic Acid | Converts the aldehyde group (-CHO) to a carboxylic acid group (-COOH). |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol | Converts the aldehyde group (-CHO) to a primary alcohol group (-CH₂OH). |

| Nucleophilic Addition | Grignard reagents, Organolithium compounds | Various Products | Addition to the carbonyl carbon, leading to new C-C bonds and modified functional groups (e.g., alcohols). |

| Nucleophilic Substitution | Various nucleophiles | Substituted Aldehydes | Replacement of the aldehyde oxygen or other leaving groups with nucleophilic species. |

The development of this compound-based conjugates and hybrid molecules involves covalently linking this compound or its derivatives to other molecular entities. This strategy aims to combine the properties of this compound with those of the linked molecule, potentially leading to enhanced or novel biological activities.

Conjugation Strategies: While specific examples of this compound being directly conjugated to other molecules are not extensively detailed in the provided search snippets, the general principles of creating hybrid molecules are evident. Hybrid molecules are often synthesized by covalently linking two or more structural domains with different biological functions researchgate.netnih.govmdpi.commdpi.commdpi.comnih.gov. Common methods for creating such conjugates include "click" chemistry, which utilizes cycloaddition reactions to form stable linkages, often through triazole spacers mdpi.com. Other approaches involve linking pharmacophores via various functional groups, such as carbamoyloxy bridges or other stable linkers mdpi.com.

Potential Applications: The rationale behind synthesizing this compound-based conjugates or hybrids would be to leverage this compound's known biological activities, such as antimicrobial and anti-inflammatory properties evitachem.comsmolecule.com, and combine them with other bioactive scaffolds. For instance, coumarin derivatives have been hybridized with other pharmacophores to enhance anticancer and anti-inflammatory activities researchgate.netmdpi.com. Similarly, piperazine-based conjugates have been explored for antimycobacterial activity mdpi.com. By incorporating this compound into such hybrid structures, researchers could potentially develop novel agents with synergistic effects or improved pharmacokinetic profiles.

Synthesis of Derivatives for Conjugation: The derivatization pathways described in section 3.3.1 are critical precursors for conjugation. For example, if this compound is to be linked via its alcohol derivative (phellandrol), the reduction step is the first stage. If the linkage is to occur through a modified carboxylic acid (phellandric acid), oxidation precedes conjugation. The aldehyde group itself can also be utilized in reactions like Schiff base formation or reductive amination to create linkages. Research on related monoterpenes, such as perillaldehyde, has demonstrated its conversion to phellandric acid derivatives, which were then used in conjugate addition reactions to form β-amino acid derivatives beilstein-journals.orgresearchgate.net. This indicates that this compound derivatives can serve as building blocks for more complex molecular architectures.

Table 2: Strategies for Synthesizing this compound-Based Conjugates and Hybrid Molecules

| Strategy Type | Linking Chemistry/Methodology | Potential Pharmacophores/Scaffolds (Examples) | Rationale |

| Functional Group Derivatization | Oxidation, Reduction, etc. | Phellandric acid, Phellandrol | Prepares this compound for subsequent conjugation via modified functional groups. |

| Covalent Linkage | "Click" Chemistry (e.g., azide-alkyne cycloaddition) | Triazole spacers, other bioactive moieties | Creates stable conjugates with potentially enhanced or dual biological activities. |

| Amide/Ester Formation | Condensation reactions | Peptides, polymers, other organic molecules | Links this compound derivatives to diverse molecular structures. |

| Reductive Amination | Aldehyde + Amine | Amines, amino acids, peptides | Forms stable C-N bonds, creating new hybrid structures. |

The exploration of this compound's chemical reactivity through derivatization and its incorporation into hybrid molecular designs represents a significant avenue for discovering new compounds with potential applications in various scientific and industrial sectors.

Advanced Methodological Approaches for Phellandral Analysis

Chromatographic and Spectroscopic Techniques for Phellandral Profiling

The analysis of this compound and its related compounds relies heavily on techniques that can separate volatile molecules and provide precise data for their identification and quantification.

Gas chromatography coupled to high-resolution mass spectrometry (GC-HRMS) is a premier technique for the analysis of volatile compounds like this compound. researchgate.net This method combines the exceptional separation capabilities of gas chromatography with the precise mass measurement afforded by high-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems. researchgate.netpsu.edu

For qualitative analysis, GC-HRMS provides high-accuracy mass measurements of the molecular ion and its fragment ions. This precision allows for the determination of the elemental composition of this compound, significantly increasing the confidence in its identification compared to unit-resolution mass spectrometry. massspeclab.com In quantitative analysis, the high selectivity of HRMS allows for the accurate measurement of this compound concentration even in the presence of co-eluting isobaric interferences, which are common in complex essential oil extracts. researchgate.net The improved sensitivity of modern HRMS detectors enables the detection of this compound at trace levels. drawellanalytical.com

| Parameter | Value | Significance |

|---|---|---|

| Retention Time (min) | 12.45 | Time taken for this compound to elute from the GC column; used for initial identification. |

| Molecular Formula | C₁₀H₁₄O | Determined from high-resolution mass data. |

| Theoretical m/z (M⁺) | 150.1045 | The exact calculated mass-to-charge ratio of the molecular ion. |

| Observed m/z (M⁺) | 150.1042 | The experimentally measured mass-to-charge ratio. |

| Mass Error (ppm) | -2.0 | Low mass error confirms the elemental composition and identity. |

| Key Fragment Ions (m/z) | 107.08, 91.05, 79.05 | Characteristic fragments used for structural confirmation and library matching. |

For analyzing this compound and its metabolites in more complex biological matrices such as plasma, urine, or tissue extracts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice. ethernet.edu.etnih.gov This technique is particularly advantageous for compounds that may be less volatile or require analysis in a liquid phase. LC-MS is not limited to volatile analytes and can be applied to a wide variety of polarities and molecular masses. amazonaws.com

A significant challenge in analyzing complex samples is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. semanticscholar.orgnih.gov The use of tandem mass spectrometry (MS/MS) helps to mitigate this issue. In an MS/MS experiment, a specific precursor ion for this compound is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This highly selective process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances detection sensitivity in complex mixtures. amazonaws.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound and its metabolites. libretexts.orgcore.ac.uk While MS techniques provide information on mass and elemental composition, NMR reveals the precise arrangement of atoms within a molecule, including stereochemistry. slideshare.net

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the structure. libretexts.org More advanced two-dimensional (2D) NMR techniques are essential for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together adjacent fragments of the molecule. wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. wpmucdn.com

These techniques are indispensable for identifying the structure of novel this compound metabolites formed through biotransformation processes.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C1 (CH) | ~2.85 | ~55.2 | Correlates with H7, H6, H2 |

| C2 (CH) | ~5.90 | ~128.5 | Correlates with H1, H4, H10 |

| C7 (CHO) | ~9.50 | ~194.0 | Correlates with H1, H6 |

| C8 (CH) | ~2.30 | ~32.1 | Correlates with H9, H10 |

| C9/C10 (CH₃) | ~0.95 (d) | ~20.5 | Correlates with C8, C4 |

Computational Methods for Analytical Data Interpretation

The large and complex datasets generated by modern analytical instruments require advanced computational methods for efficient and accurate interpretation.

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. nih.govresearchgate.net When analyzing this compound-rich extracts, such as essential oils from different plant species or geographical locations, the resulting chromatographic profiles can be highly complex. Chemometric techniques, particularly unsupervised pattern recognition methods like Principal Component Analysis (PCA), are used to simplify and visualize the variations within these large datasets. nih.gov

PCA reduces the dimensionality of the data by transforming the original variables (e.g., abundance of all detected compounds) into a smaller set of uncorrelated variables called principal components. researchgate.net By plotting the data in the space of the first few principal components, samples with similar chemical profiles will cluster together, allowing for the identification of patterns related to origin, species, or processing method. mdpi.com This approach can rapidly identify key compounds, including this compound, that are responsible for discriminating between different sample groups. nih.gov

The confident identification of this compound in a GC-MS analysis relies on more than just an accurate mass measurement; it requires corroborating evidence. nih.gov This is achieved by comparing the experimental data against reference data stored in spectral libraries and retention index databases. jaceklewinson.com

Spectral Libraries: Large, curated databases such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry contain tens of thousands of electron ionization (EI) mass spectra. jaceklewinson.comchemalys.se The experimental mass spectrum of a peak suspected to be this compound is compared against the library spectra using a matching algorithm. A high match score provides strong evidence for its identity.

Retention Index (RI) Databases: The retention index is a normalized measure of a compound's elution time on a specific type of GC column. It is a more reproducible parameter than retention time alone. nih.gov By calculating the experimental RI for this compound and comparing it to values in databases like the NIST Retention Index Database, a second, independent confirmation of its identity is obtained. nist.gov The combination of a high-quality mass spectral match and a consistent retention index is considered the gold standard for compound identification in GC-MS. nih.gov

Integration of Omics Technologies in this compound Research

The comprehensive analysis of this compound and its biological interactions is increasingly benefiting from the application of advanced methodological approaches, particularly "omics" technologies. These high-throughput techniques, including metabolomics, lipidomics, and proteomics, offer a systems-level view of the molecular landscape, enabling a deeper understanding of this compound's biosynthesis and its effects on biological systems.

Metabolomics for this compound Pathway Intermediates and Related Compounds

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a powerful tool for elucidating the biosynthetic pathways of natural products like this compound. By applying untargeted metabolomic profiling to plant species known to produce this compound, such as those from the Eucalyptus and Zanthoxylum genera, researchers can identify a wide array of related compounds, including precursors, derivatives, and other associated secondary metabolites. nih.govnih.govcas.cz

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are primary analytical platforms used for these studies. cas.cznih.gov These techniques allow for the separation and identification of numerous compounds within a complex plant extract. Through chemometric and multivariate statistical analyses like Principal Component Analysis (PCA), researchers can discern patterns in metabolite distribution and identify compounds that are characteristic of specific species or are influenced by environmental conditions. nih.govcas.cz

While comprehensive studies specifically mapping the entire this compound biosynthetic pathway using metabolomics are still emerging, analyses of this compound-containing essential oils have identified several key related compounds. These findings provide a foundational dataset for reconstructing the metabolic network surrounding this compound.

Table 1: this compound Pathway Intermediates and Related Compounds Identified in Metabolomic Studies of Eucalyptus and Zanthoxylum Species

| Compound Category | Compound Name | Potential Role in this compound Metabolism |

|---|---|---|

| Precursors/Related Monoterpenes | β-Myrcene | Common monoterpene precursor |

| Limonene | Structurally related monocyclic terpene | |

| Related Sesquiterpenes | β-Caryophyllene | Co-occurring terpenoid |

| α-Humulene | Co-occurring terpenoid |

| Oxygenated Terpenoids | Spathulenol | Structurally related oxygenated sesquiterpenoid |

This table is generated based on compounds identified in metabolomic profiles of plant genera known to produce this compound. nih.gov

Lipidomics and Proteomics in Response to this compound Exposure (Non-Human Biological Systems)

Lipidomics and proteomics are critical for understanding the cellular and physiological effects of bioactive compounds. While direct studies on this compound are limited, research on essential oils rich in monoterpenes (the class to which this compound belongs) provides significant insights into its potential impact on the lipidome and proteome of non-human biological systems, such as bacteria, yeast, and plants.

Lipidomic Responses:

Essential oils and their monoterpene components are known to interact with and disrupt cellular membranes. researchgate.netscienceopen.com Lipidomic analyses of microorganisms like yeast exposed to essential oils have revealed significant alterations in their lipid profiles. These changes can include shifts in the saturation levels of fatty acids within phospholipids (B1166683) and modifications to the composition of the cell membrane, which can affect its fluidity and integrity. nih.govnih.gov For instance, exposure of oleaginous yeasts to certain essential oils has been shown to alter the fatty acid composition of their lipids. researchgate.net Such studies suggest that this compound could induce lipid-related stress responses, leading to adaptive changes in membrane composition.

Table 2: Potential Lipidomic Alterations in Non-Human Biological Systems in Response to Monoterpene-Rich Essential Oils

| Lipid Class | Observed Change | Potential Consequence |

|---|---|---|

| Phospholipids | Alteration in fatty acid saturation | Changes in membrane fluidity and permeability |

| Glycerophospholipids | Disruption of metabolism | Compromised cell membrane integrity |

This table summarizes findings from studies on essential oils containing monoterpenes, suggesting potential effects of this compound. nih.gov

Proteomic Responses:

Proteomics reveals changes in protein expression that occur when a biological system is exposed to an external stimulus. In non-human systems, such as plants or bacteria, exposure to monoterpenes can trigger a range of defense and stress responses. Proteomic analyses of plants exposed to essential oils have shown significant changes in proteins related to photosynthesis, energy metabolism, and oxidative stress. nih.gov In bacteria, monoterpenes can cause damage to the cell membrane, leading to changes in the expression of membrane-associated proteins and those involved in maintaining cellular integrity. researchgate.netscienceopen.com It is plausible that this compound would elicit similar proteomic responses, upregulating proteins involved in stress mitigation and downregulating those related to growth and primary metabolism to conserve resources.

Table 3: Functional Classes of Proteins Potentially Affected by this compound Exposure in Non-Human Biological Systems

| Organism Type | Protein Functional Class | Observed Response to Monoterpenes |

|---|---|---|

| Plants | Photosynthesis-related proteins | Downregulation |

| Oxidative stress response proteins | Upregulation | |

| Secondary metabolism proteins | Upregulation | |

| Bacteria | Membrane transport proteins | Altered expression |

| Proteins involved in cell wall synthesis | Altered expression |

This table is based on proteomic studies of plant and bacterial responses to essential oils and their components. researchgate.netnih.gov

The integration of these omics technologies provides a powerful framework for future this compound research. Metabolomics can fully elucidate its biosynthetic pathway and identify novel related compounds, while lipidomics and proteomics can map its mechanism of action and its impact on cellular physiology in various non-human biological systems.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to fulfill the detailed article outline as requested. The research required to elaborate on the specific mechanistic pathways for this compound's biological activities—including its effects on microbial cell membranes, enzyme inhibition, biofilm modulation, and specific anti-inflammatory cascades—is not present in the public domain.

Much of the existing research focuses on related compounds, such as its precursor α-phellandrene, other isomers, or the broader essential oils from which these compounds are derived. However, there is a lack of studies dedicated specifically to the mechanistic dissection of this compound's antimicrobial, antifungal, and anti-inflammatory actions.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres strictly to the provided outline for this compound without resorting to speculation or incorrectly attributing findings from other molecules. Further experimental research is needed to elucidate the specific biological mechanisms of this compound.

Mechanistic Dissection of Phellandral S Biological Activities

Antioxidant Activity and Free Radical Scavenging Properties (In Vitro)

Phellandral, a monoterpenoid aldehyde, is a component of essential oils from various plants, notably certain Eucalyptus species. The antioxidant potential of such natural compounds is a significant area of research, typically evaluated through in vitro assays that measure their ability to neutralize free radicals and modulate oxidative stress pathways.

Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and singlet oxygen (¹O₂), generated as byproducts of normal metabolism. youtube.com When produced in excess, ROS can cause significant damage to cellular components, including lipids, proteins, and DNA, a state known as oxidative stress. youtube.comnih.gov Antioxidants counteract this damage by neutralizing these reactive species. The process, often referred to as quenching, involves the antioxidant molecule donating an electron or hydrogen atom to the free radical, thereby stabilizing it. nih.govresearchgate.net

While specific studies detailing the ROS quenching capacity of isolated this compound are limited, the general mechanism for monoterpenoids involves their chemical structure. The presence of double bonds and functional groups in their structure allows them to interact with and neutralize various ROS. researchgate.net In vitro assays like the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays are standard methods used to quantify the ability of compounds to scavenge free radicals. mdpi.combiointerfaceresearch.commdpi.com Further research is required to specifically quantify this compound's effectiveness against different types of ROS and to determine its quenching rate constants.

Beyond direct scavenging, the body's defense against oxidative stress relies on a network of endogenous antioxidant enzymes. nih.gov This system includes key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comscielo.br SOD constitutes the first line of defense, converting the superoxide anion into hydrogen peroxide (H₂O₂). mdpi.com Catalase and GPx then detoxify H₂O₂ into water and oxygen. scielo.br

Some natural compounds can modulate this enzymatic system by influencing the expression or activity of these enzymes, thereby strengthening the cell's intrinsic antioxidant defenses. scielo.brnih.gov For instance, certain polyphenols have been shown to stimulate the production and activity of SOD and CAT. nih.gov Although direct evidence for this compound is not available, it is plausible that, like other phytochemicals, it could interact with cellular signaling pathways that regulate the expression of antioxidant enzymes. Investigating this compound's effect on the activity levels of SOD, CAT, and GPx in cell-based in vitro models would be a critical step in understanding its potential indirect antioxidant activities.

Investigation of this compound's Insecticidal and Repellent Activities

This compound is a component of various plant essential oils that have been investigated for their pest control properties. smolecule.comresearchgate.net The insecticidal and repellent effects of these natural volatile compounds are of significant interest for developing alternatives to synthetic pesticides.

Research suggests that this compound may contribute to the insecticidal properties of essential oils. smolecule.com Studies on the closely related monoterpene, α-phellandrene, have shown promising results against stored product pests. For example, α-phellandrene demonstrated significant toxicity against the granary weevil, Sitophilus granarius. nih.gov Exposure to this compound led to high mortality rates within 24 hours. nih.gov

| Compound | Target Insect | Concentration | Mortality Rate (after 24h) |

| α-Phellandrene | Sitophilus granarius (Granary weevil) | 10.5 µL/mL | > 90% |

This table is based on data for α-phellandrene, a structurally related compound, to illustrate potential insecticidal efficacy. nih.gov

Beyond direct mortality, exposure to sublethal concentrations of such compounds can have profound effects on insect physiology and reproductive capacity. mdpi.com These effects can include reduced fecundity (egg-laying capacity) and fertility, which can suppress pest population growth over time. frontiersin.org The precise mechanisms by which this compound might affect insect reproductive physiology have not been elucidated but could involve disruption of hormonal regulation or other vital physiological processes. frontiersin.org

Insects rely heavily on their sense of smell and taste to navigate their environment, locate food sources, find mates, and identify suitable oviposition sites. nih.govmdpi.com This chemosensation is mediated by a large family of receptors, including Odorant Receptors (ORs) and Gustatory Receptors (GRs), located on sensory neurons in antennae and other chemosensory organs. nih.govmdpi.com

Volatile compounds like this compound can act as repellents by interacting with these chemosensory receptors. frontiersin.org The binding of a repellent molecule to an OR can trigger an avoidance behavior in the insect. This interaction is highly specific, depending on the molecular structure of the compound and the repertoire of receptors expressed by the insect species. frontiersin.org While the specific receptors that may detect this compound have not been identified, it is hypothesized that its repellent activity stems from its ability to activate olfactory pathways that signal danger or an unsuitable food source to the insect, leading to a change in behavior.

Exploration of Other Biological Effects (In Vitro/Non-Human In Vivo)

Preliminary research and the activities of related compounds suggest that this compound may possess other biological activities. As a component of essential oils, it is associated with potential antimicrobial and anti-inflammatory properties. smolecule.com Studies on the related compound α-phellandrene have also shown antitumoral effects in in vitro and in vivo models, where it was found to induce apoptosis in leukemia cells and promote an immune response in mice. nih.gov Furthermore, antinociceptive (pain-reducing) effects have also been reported for α-phellandrene. nih.govmdpi.com These findings highlight the potential for this compound to be investigated for a broader range of biological activities, though further studies using the isolated compound are necessary to confirm these effects.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Tyrosinase)

Scientific investigation into the direct enzyme-inhibiting properties of this compound is an emerging field, with limited literature available specifically on its interaction with key enzymes like acetylcholinesterase and tyrosinase. However, research on structurally related compounds, particularly phellandrene isomers, provides a basis for inferential analysis of its potential activities.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit. nih.gov

While direct studies on this compound are not extensively documented, research has been conducted on the related monoterpene, β-phellandrene. A study investigating the cholinesterase inhibitory activity of constituents from Pinus species essential oils identified β-phellandrene as a selective inhibitor of acetylcholinesterase. tandfonline.comnih.gov The compound demonstrated a 50% inhibitory concentration (IC₅₀) value of 120.2 µg/mL against AChE, while showing weaker activity against butyrylcholinesterase (BChE), a related enzyme. tandfonline.comnih.gov This selectivity suggests a specific interaction with the active site or peripheral anionic site of AChE. The structural similarity between this compound (an aldehyde derivative) and β-phellandrene suggests that this compound could warrant investigation for similar neuro-active potential.

Interactive Data Table: Acetylcholinesterase Inhibition by β-Phellandrene

| Compound | Target Enzyme | IC₅₀ Value (µg/mL) | Selectivity |

|---|

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin (B1238610) and is also responsible for enzymatic browning in fruits and vegetables. nih.gov Its inhibitors are of significant interest in the cosmetic and food industries. nih.gov Currently, there is a lack of specific research findings in peer-reviewed literature detailing the inhibitory activity of this compound against tyrosinase. Comprehensive screening and kinetic studies are required to determine if this compound can act as a competitive, non-competitive, or other type of inhibitor for this enzyme.

Gene Expression Modulation in Specific Cellular Systems (e.g., Apoptosis Induction in Leukemia Cells by α-phellandrene derivatives, for inferential research on this compound)

To understand the potential cellular mechanisms of this compound, inferential research from its closely related monoterpene derivative, α-phellandrene, is highly valuable. Studies focusing on α-phellandrene have provided significant insights into its ability to modulate gene expression, particularly in the context of inducing apoptosis (programmed cell death) in cancer cells.

Research on murine leukemia WEHI-3 cells has demonstrated that α-phellandrene can alter the expression of numerous genes associated with the cell cycle, DNA damage, and apoptosis. nih.gov A cDNA microarray analysis revealed that treatment with α-phellandrene resulted in the significant up-regulation and down-regulation of hundreds of genes, indicating a broad impact on cellular transcription. nih.gov

Specifically, α-phellandrene was found to induce apoptosis in leukemia cells by activating the p53 signaling pathway and the mitochondria-dependent intrinsic pathway. nih.gov Further investigation showed that α-phellandrene treatment increased the expression of phosphorylated p53 (p-p53) and other DNA damage-associated proteins like p-H2A.X, while inhibiting the expression of the p53 protein itself. spandidos-publications.comepa.gov This complex regulation leads to an enhanced expression of the pro-apoptotic protein Bax. nih.govspandidos-publications.com

The apoptotic cascade is further promoted by the up-regulation of several key genes. Notably, the expression of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway, was increased. nih.gov Other up-regulated apoptosis-associated genes included BCL2 modifying factor and XIAP-associated factor 1. nih.gov Furthermore, α-phellandrene was shown to up-regulate cell-cycle checkpoint genes such as cyclin G2 and the cyclin-dependent kinase inhibitor p21, which can halt cell proliferation and facilitate apoptosis. nih.gov

Interactive Data Table: Gene Expression Modulation in WEHI-3 Leukemia Cells by α-Phellandrene

| Gene/Protein Category | Modulated Gene/Protein | Effect of α-Phellandrene |

|---|---|---|

| Apoptosis-Associated | Caspase-8 | Up-regulated nih.gov |

| BCL2 Modifying Factor | Up-regulated nih.gov | |

| Bax | Enhanced levels nih.govspandidos-publications.com | |

| DNA Damage & Repair | DNA damage-inducer transcript 4 | Up-regulated nih.gov |

| p-p53 | Increased epa.gov | |

| p-H2A.X | Increased epa.gov | |

| p53 | Inhibited epa.gov | |

| Cell Cycle Checkpoint | Cyclin G2 | Up-regulated nih.gov |

These findings on α-phellandrene suggest that this compound, due to its structural relationship, may possess similar capabilities to influence critical cellular pathways involved in cancer cell proliferation and survival.

Theoretical and Computational Modeling of Phellandral S Interactions and Reactivity

Quantum Chemical Calculations for Phellandral's Electronic Structure

Quantum chemical calculations are fundamental for characterizing the electronic landscape of molecules, predicting their behavior, and identifying potential reaction pathways. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analyses are key methodologies employed in this domain.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

The electronic properties derived from DFT calculations, including electron density distribution, dipole moments, and electrostatic potentials, are crucial for understanding this compound's chemical reactivity and intermolecular interactions ornl.govresearchgate.netnih.gov. These calculations provide a foundation for predicting how this compound might engage in chemical reactions or bind to biological macromolecules.

Frontier Molecular Orbital Analysis and Reactive Site Prediction

Frontier Molecular Orbital (FMO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), offers critical insights into a molecule's chemical reactivity and kinetic stability researchgate.netphyschemres.orgrsdjournal.orgossila.comnih.govresearchgate.net. The HOMO represents the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of a molecule's stability and propensity for chemical reactions physchemres.orgrsdjournal.orgossila.com.

By visualizing the spatial distribution of HOMO and LUMO orbitals, researchers can pinpoint regions within the this compound molecule that are most likely to participate in chemical reactions, such as nucleophilic or electrophilic attacks. Molecular Electrostatic Potential (MEP) maps, often generated alongside FMO analyses, further aid in identifying these reactive sites by mapping electron-rich (nucleophilic) and electron-deficient (electrophilic) regions on the molecular surface ornl.govresearchgate.netnih.gov. These computational insights are particularly relevant for understanding the reactivity of the aldehyde functional group in this compound, which can participate in various chemical transformations .

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, thereby estimating the binding affinity and mode of interaction nih.gov. This method is widely applied in drug discovery to screen compounds and understand their potential biological activity.

Prediction of Binding Affinities to Receptor Proteins (e.g., TRPV1, Cytochrome P450)

Molecular docking simulations are employed to predict how this compound might bind to specific receptor proteins, such as Transient Receptor Potential Vanilloid 1 (TRPV1) channels or Cytochrome P450 (CYP) enzymes . These simulations involve placing the this compound molecule within the known three-dimensional structure of a target protein and searching for the most energetically favorable binding poses nih.govnih.govchemrxiv.org.

Research has indicated that this compound exhibits docking interactions with the α2δ VGCC (Voltage-Gated Calcium Channel subunit alpha-2/delta) researchgate.net. In these studies, the amino acid residue Arginine 217 (Arg217) was identified as a key site involved in binding interactions with this compound, suggesting a specific mode of interaction with this target researchgate.net. While specific binding affinity values (e.g., in kcal/mol) for this compound with TRPV1 or Cytochrome P450 enzymes were not detailed in the provided search results, the application of docking to these targets is established for similar compounds chemrxiv.orgajbls.commdpi.com.

Mechanistic Insights into Enzyme Inhibition via Docking Studies

Beyond predicting binding affinities, molecular docking studies provide mechanistic insights into how molecules like this compound interact with their targets, including potential enzyme inhibition mechanisms nih.govchemrxiv.orgmdpi.com. By analyzing the specific amino acid residues within the protein's active site that interact with this compound, researchers can elucidate the nature of these interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces nih.govmdpi.comnih.gov.

The identification of Arg217 as a key binding residue for this compound with α2δ VGCC offers a specific example of such mechanistic insight researchgate.net. Understanding these detailed interactions is vital for rationalizing this compound's biological effects and for guiding the design of more potent or selective modulators.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations complement docking studies by providing a temporal perspective on molecular interactions. These simulations track the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering a dynamic view of how systems evolve ebsco.comlammps.orgnih.govwikipedia.org.

Ecological Roles and Chemosensory Mediation by Phellandral

Role of Phellandral in Plant Defense Mechanisms and Herbivore Deterrence

Plants have developed an array of chemical defenses to protect themselves from a multitude of organisms. This compound is one such chemical, contributing to the plant's defensive arsenal. It is a secondary metabolite, a class of compounds not essential for primary growth and development but crucial for survival and interaction with the environment.

Plant defense compounds can be produced constitutively, meaning they are always present in the plant tissues at a certain level, or they can be induced, where their production is initiated or increased in response to a specific threat, such as herbivore feeding or pathogen attack.

While specific research detailing the precise mode of this compound production is limited, the synthesis of monoterpenoids in plants is known to follow both constitutive and inducible pathways.

Constitutive Production: In many aromatic plants, essential oils containing this compound are stored in specialized structures like glandular trichomes. This constant presence serves as a pre-emptive defense, deterring potential herbivores before they cause significant damage and inhibiting pathogen colonization from the outset.

Inducible Production: When a plant is attacked by a phytophagous insect or a pathogen, it can trigger a cascade of signaling pathways, often involving plant hormones like jasmonic acid and salicylic acid. nih.gov These signals can lead to the upregulation of genes responsible for the biosynthesis of defense compounds, including monoterpenoids like this compound. nih.gov This induced response allows the plant to conserve resources when not under attack and mount a robust, targeted defense when threatened. researchgate.netresearchgate.net The use of such inducible promoters is a key strategy for plants to manage the high energetic cost of producing chemical defenses. nih.govfrontiersin.orgnih.gov

This compound's biological activity is central to its defensive role, enabling it to directly interact with and negatively affect various organisms that threaten the plant.

Interactions with Phytophagous Insects: The chemical characteristics of this compound contribute to its effectiveness as a deterrent against insect herbivores. Phytophagous insects and plants are engaged in a continuous co-evolutionary struggle, where plant chemicals mediate interactions. nih.goventomoljournal.com this compound can act as:

A Repellent: The strong aroma of essential oils containing this compound can be noxious to insects, discouraging them from landing on or feeding on the plant.

A Feeding Deterrent: If an insect begins to feed, the taste and potential toxicity of this compound can inhibit further consumption.

A Toxin: In some cases, the compound can be directly toxic, interfering with the insect's metabolic processes.

Volatile organic compounds (VOCs) like this compound are key cues that mediate the attraction and repulsion of phytophagous insects. academie-sciences.fr The blend of volatiles emitted by a plant can determine whether it is selected as a host. entomoljournal.comacademie-sciences.fr

Interactions with Microbial Pathogens: this compound has demonstrated significant antimicrobial properties, playing a role in the plant's defense against pathogenic bacteria and fungi. Essential oils rich in terpenes and their derivatives are known for their broad-spectrum antimicrobial activity. nih.gov The aldehyde functional group in this compound likely contributes to its ability to disrupt microbial cells. The mechanisms of action for such plant-derived antimicrobials often involve disrupting the integrity of the microbial cell membrane, inhibiting essential enzymes, or interfering with genetic material. mdpi.com

Below is a table summarizing research findings on the antimicrobial activity of essential oils where this compound or its chemical precursors (like α-phellandrene) are notable components.

| Plant Source / Compound | Target Microbe(s) | Observed Effect |

| Oregano Essential Oil | Escherichia coli, Staphylococcus aureus | High antibacterial activity, attributed to high concentrations of phenolic monoterpenoids like carvacrol and thymol. nih.govresearchgate.net |

| Thyme Essential Oil | E. coli, S. aureus | Strong antimicrobial effect due to thymol and carvacrol. nih.govresearchgate.net |

| Various Plant Flavonoids | Gram-negative bacteria (e.g., E. coli) | Generally weak inhibitory activity, suggesting the cell envelope of Gram-negative bacteria is a significant barrier. mdpi.com |

| Various Essential Oils | Pathogenic Fungi | Varying degrees of antifungal activity. nih.gov |

This compound as a Volatile Organic Compound in Plant-Plant and Plant-Microbe Signaling

As a volatile organic compound (VOC), this compound is released into the atmosphere by plants, where it acts as a chemical signal. researchgate.net These signals are crucial for mediating complex interactions within ecosystems. nih.govnih.gov

Once released, VOCs like this compound are dispersed into the environment. The distance and direction of this dispersion are influenced by physical factors such as wind, temperature, and atmospheric stability. This airborne signaling allows for rapid communication between different parts of the same plant (within-plant signaling) and between different plants (plant-plant communication). researchgate.net

Within-Plant Signaling: Volatile signals can travel faster through the air from a damaged leaf to an undamaged one on the same plant than internal signals can travel through the plant's vascular system. This alerts other parts of the plant to an imminent threat, allowing them to preemptively activate their defenses. researchgate.net

Plant-Plant Communication: Neighboring plants can "eavesdrop" on the VOCs released by a plant under attack. nih.gov Upon detecting these chemical cues, the receiving plant can prime its own defense systems, making it more resistant to potential future attacks. This phenomenon has been observed in numerous plant species and is a key aspect of community-level defense. plantae.org

The chemical signals emitted by plants, including this compound, can mediate both beneficial (symbiotic) and harmful (antagonistic) interactions. nih.govplos.org

Antagonistic Interactions: The primary role of this compound is antagonistic. By repelling herbivores and inhibiting pathogens, it directly harms organisms that would otherwise harm the plant. researchgate.net The release of this compound upon herbivore attack can also attract natural enemies of the herbivore, such as parasitic wasps or predators. This "cry for help" is a form of indirect defense, where the plant uses a third party to deal with its attacker. researchgate.net

Symbiotic Interactions: While the role of this compound in symbiotic relationships is less studied, plant VOCs are known to mediate mutualistic interactions. For example, specific floral scents attract pollinators. researchgate.net Belowground, root-emitted VOCs can influence the composition of the soil microbiome, potentially attracting beneficial microbes that can promote plant growth or enhance disease resistance. nih.gov The antimicrobial properties of this compound could play a role in structuring the microbial communities on the leaf surface (phyllosphere) or in the soil around the roots (rhizosphere), potentially favoring beneficial microorganisms over pathogenic ones. nih.govmdpi.com

Impact of Abiotic Factors on this compound Production and Ecological Function

The production of secondary metabolites like this compound is not static; it is significantly influenced by the plant's physical environment. oregonstate.eduvt.edu Abiotic factors such as light, temperature, water availability, and nutrient levels can alter the quantity and composition of the essential oils a plant produces. frontiersin.orgnih.gov

These environmental stresses can trigger changes in the plant's metabolism, leading to an increased or decreased synthesis of specific compounds. frontiersin.orgnih.gov For instance, moderate drought stress has been shown in some plant species to increase the concentration of essential oils, as the plant allocates more resources to defense under stressful conditions.

The table below summarizes the potential effects of various abiotic factors on the production of this compound and similar monoterpenoids.

| Abiotic Factor | Potential Effect on this compound Production | Rationale |

| Drought | Increase | Mild to moderate water stress can trigger defense responses and lead to a higher concentration of secondary metabolites as the plant's growth is inhibited but photosynthesis may continue. frontiersin.orgnih.gov |

| Temperature | Varies (Increase or Decrease) | Optimal temperatures can enhance enzymatic activity related to biosynthesis. However, extreme heat or cold can cause stress that either stimulates defense compound production or damages the metabolic machinery, reducing output. oregonstate.edufrontiersin.orgnih.gov |

| Light | Increase in quantity/quality | Light is a critical energy source for photosynthesis, which provides the carbon precursors for secondary metabolites. Higher light intensity or specific wavelengths (like UV light) can act as a stressor, inducing the production of protective compounds. nih.gov |

| Salinity | Increase | High salt concentrations in the soil create osmotic stress, which can induce the production of various protective compounds as part of the plant's tolerance mechanism. vt.edu |

| Nutrient Availability | Varies | Nutrient deficiencies can act as a stressor, sometimes leading to increased secondary metabolite production. Conversely, certain nutrients are essential cofactors for the enzymes involved in biosynthesis, and their absence could limit production. oregonstate.edu |

Emerging Research Frontiers and Scholarly Perspectives on Phellandral

Addressing Gaps in Current Knowledge on Isolated Phellandral Activities

While this compound is a component of complex essential oils that exhibit various biological activities, research specifically isolating and detailing the activities of pure this compound is still developing smolecule.comnih.gov. Current knowledge suggests this compound possesses antimicrobial and antifungal properties, potentially by disrupting microbial cell membranes or inhibiting fungal enzymes smolecule.com. It is also noted for its anti-inflammatory and antioxidant effects, possibly through modulating inflammatory pathways and scavenging free radicals ontosight.aismolecule.com. However, a significant gap exists in comprehensively understanding the specific mechanisms of action and the full spectrum of biological activities attributable solely to isolated this compound. Further studies are needed to delineate its precise molecular targets and to distinguish its effects from those of other compounds present in botanical extracts nih.gov.

Validation of Computational Predictions through In Vitro and In Vivo (Non-Human) Experimental Systems

Computational methods, such as molecular docking and simulations, are increasingly employed to predict the interactions of compounds like this compound with biological targets vph-institute.orgresearchgate.netfda.govazolifesciences.com. These in silico approaches can model binding affinities and electronic properties, offering insights into potential mechanisms of action. For example, molecular docking can predict interactions with enzymes like cytochrome P450, while molecular dynamics simulations can assess the stability of ligand-protein complexes . The validation of these computational predictions through rigorous in vitro and in vivo (non-human) experimental systems is a critical step in establishing their reliability and guiding further research vph-institute.orgfda.govuark.edu. Such cross-validation ensures that theoretical models accurately reflect real-world biological behavior, a process essential for developing new therapeutic agents or understanding molecular mechanisms.

Potential for this compound as a Molecular Probe in Biological Research